molecular formula C20H29NO6 B4005204 Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine

Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine

Cat. No.: B4005204
M. Wt: 379.4 g/mol
InChI Key: CGVAMSLYAAWVFU-UHFFFAOYSA-N
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Description

Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine is a complex organic compound that combines the properties of oxalic acid and a piperidine derivative. The piperidine derivative in this compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine involves multiple steps, starting with the preparation of oxalic acid and the piperidine derivative separately. Oxalic acid can be synthesized through the oxidation of carbohydrates with nitric acid or by heating sodium formate . The piperidine derivative can be synthesized through a series of reactions involving the appropriate starting materials, such as 2-prop-2-enylphenol, ethylene oxide, and piperidine. The final step involves the coupling of oxalic acid with the piperidine derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Chemical Reactions Analysis

Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxalic acid moiety can chelate metal ions, affecting their availability and activity in biological systems. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine can be compared with other similar compounds, such as:

    Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.

    Disodium oxalate: A salt of oxalic acid with various industrial applications.

    Calcium oxalate: A naturally occurring compound found in plants and animals. The uniqueness of this compound lies in its combined properties of oxalic acid and the piperidine derivative, which confer distinct chemical and biological activities.

Properties

IUPAC Name

oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.C2H2O4/c1-2-8-17-9-4-5-10-18(17)21-16-15-20-14-13-19-11-6-3-7-12-19;3-1(4)2(5)6/h2,4-5,9-10H,1,3,6-8,11-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVAMSLYAAWVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxalic acid;1-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine
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